2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate
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Overview
Description
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate is a fluorinated organic compound with the molecular formula C8H10F6O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate typically involves the reaction of hexafluorobutanol with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isopropyl carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form hexafluorobutanol and isopropyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants.
Biomedical Research: Due to its unique properties, it is explored for use in drug delivery systems and biomedical coatings.
Material Science: It is used in the development of advanced materials with specific surface properties, such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate involves its interaction with various molecular targets. In polymer chemistry, it acts as a building block that imparts fluorinated properties to the resulting polymers. In biomedical applications, it can modify the surface properties of materials to enhance biocompatibility and reduce protein adsorption .
Comparison with Similar Compounds
2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate can be compared with other fluorinated compounds such as:
2,2,3,4,4,4-Hexafluorobutyl methacrylate: Similar in structure but used primarily in the synthesis of methacrylate-based polymers.
2,2,3,4,4,4-Hexafluorobutyl acrylate: Another similar compound used in the production of acrylate polymers.
Hexafluorobutanol: The alcohol precursor used in the synthesis of various fluorinated compounds.
Each of these compounds has unique properties and applications, but this compound is particularly valued for its role in creating fluorinated polymers with specific desired properties.
Properties
Molecular Formula |
C8H10F6O3 |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl propan-2-yl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-4(2)17-6(15)16-3-7(10,11)5(9)8(12,13)14/h4-5H,3H2,1-2H3 |
InChI Key |
XTGDJNNBJLPWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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